

5-Fluoro-2-iodopyridine: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: **5-Fluoro-2-iodopyridine**

Cat. No.: **B064536**

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Abstract: This technical guide provides an in-depth overview of **5-Fluoro-2-iodopyridine** (CAS No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The document covers its fundamental physicochemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and powerful synthetic intermediate. **5-Fluoro-2-iodopyridine** stands out as a prime example of such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring and serve as a potential site for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom.

This dual functionality makes **5-Fluoro-2-iodopyridine** a highly sought-after building block for the synthesis of novel therapeutics.

Physicochemical Properties of 5-Fluoro-2-iodopyridine

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The key properties of **5-Fluoro-2-iodopyridine** are summarized in the table below.

Property	Value	Source(s)
CAS Number	159870-80-1	[1] [2]
Molecular Formula	C ₅ H ₃ FIN	[2] [3]
Molecular Weight	222.99 g/mol	[3]
Appearance	Yellow powder or solid	[1]
Melting Point	83-85 °C	[1]
pKa (Predicted)	-0.58 ± 0.10	[1]
XLogP3	1.6	[2] [3]

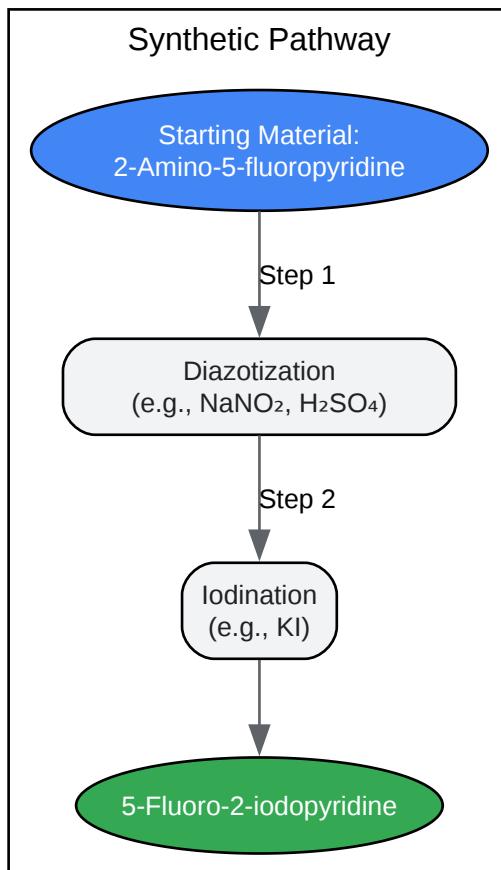
Note: Some physical properties, such as boiling point and solubility, are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis of 5-Fluoro-2-iodopyridine

The synthesis of **5-Fluoro-2-iodopyridine** can be achieved through various routes. One common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity.

Synthesis Workflow Diagram

Synthesis of 5-Fluoro-2-iodopyridine



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Caption: A generalized workflow for the synthesis of **5-Fluoro-2-iodopyridine** from 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of iodoarenes from anilines. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Materials:

- 2-Amino-5-fluoropyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Diethyl Ether (or other suitable organic solvent)
- Sodium Bicarbonate (NaHCO_3) solution
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- **Diazonium Salt Formation:** In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- **Work-up:** Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

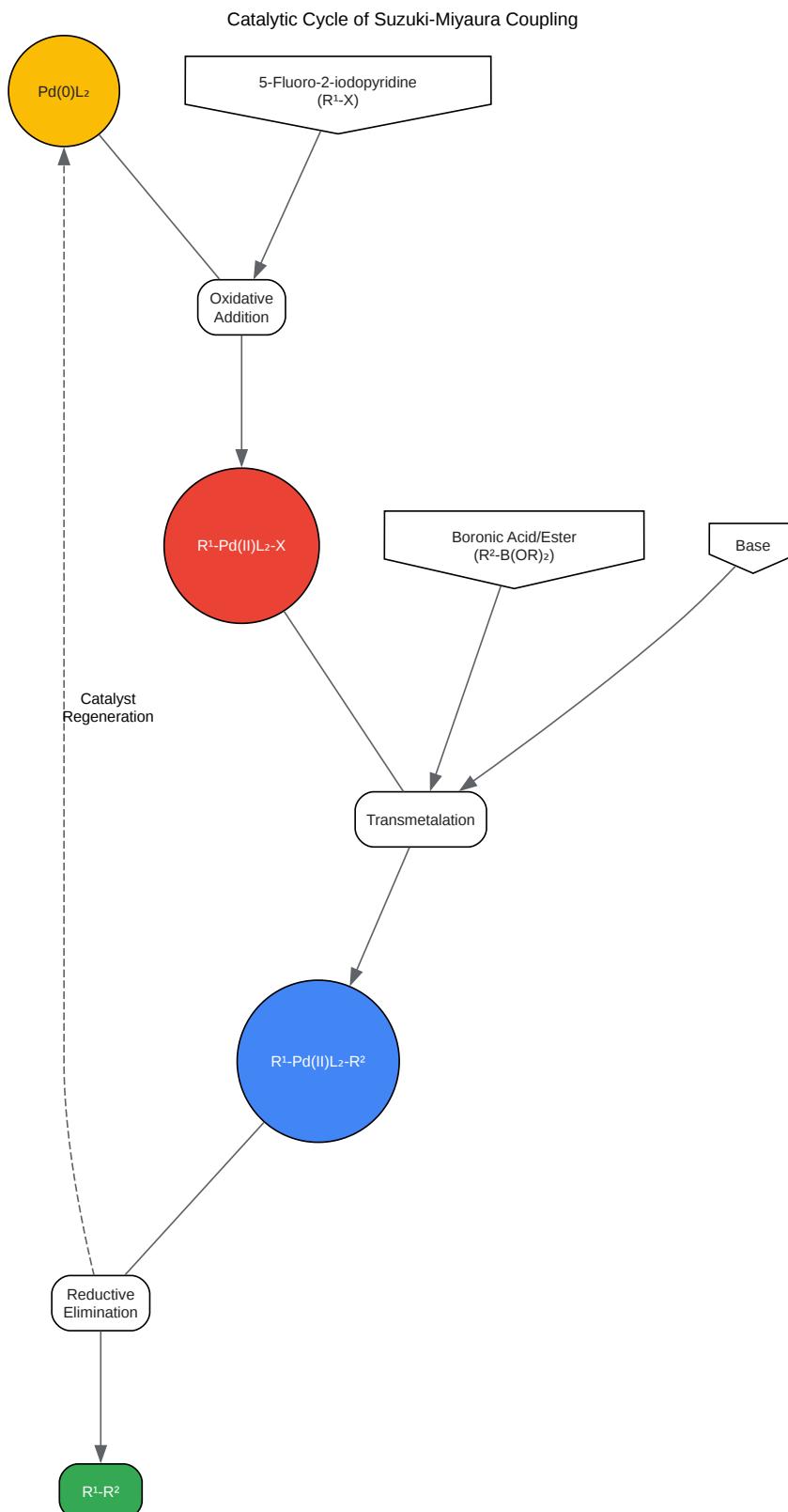
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure **5-Fluoro-2-iodopyridine**.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in **5-Fluoro-2-iodopyridine** is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst, often making this substrate highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. **5-Fluoro-2-iodopyridine** is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.

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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific substrates.

Materials:

- **5-Fluoro-2-iodopyridine**
- Aryl- or heteroaryl-boronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N_2 or Ar).

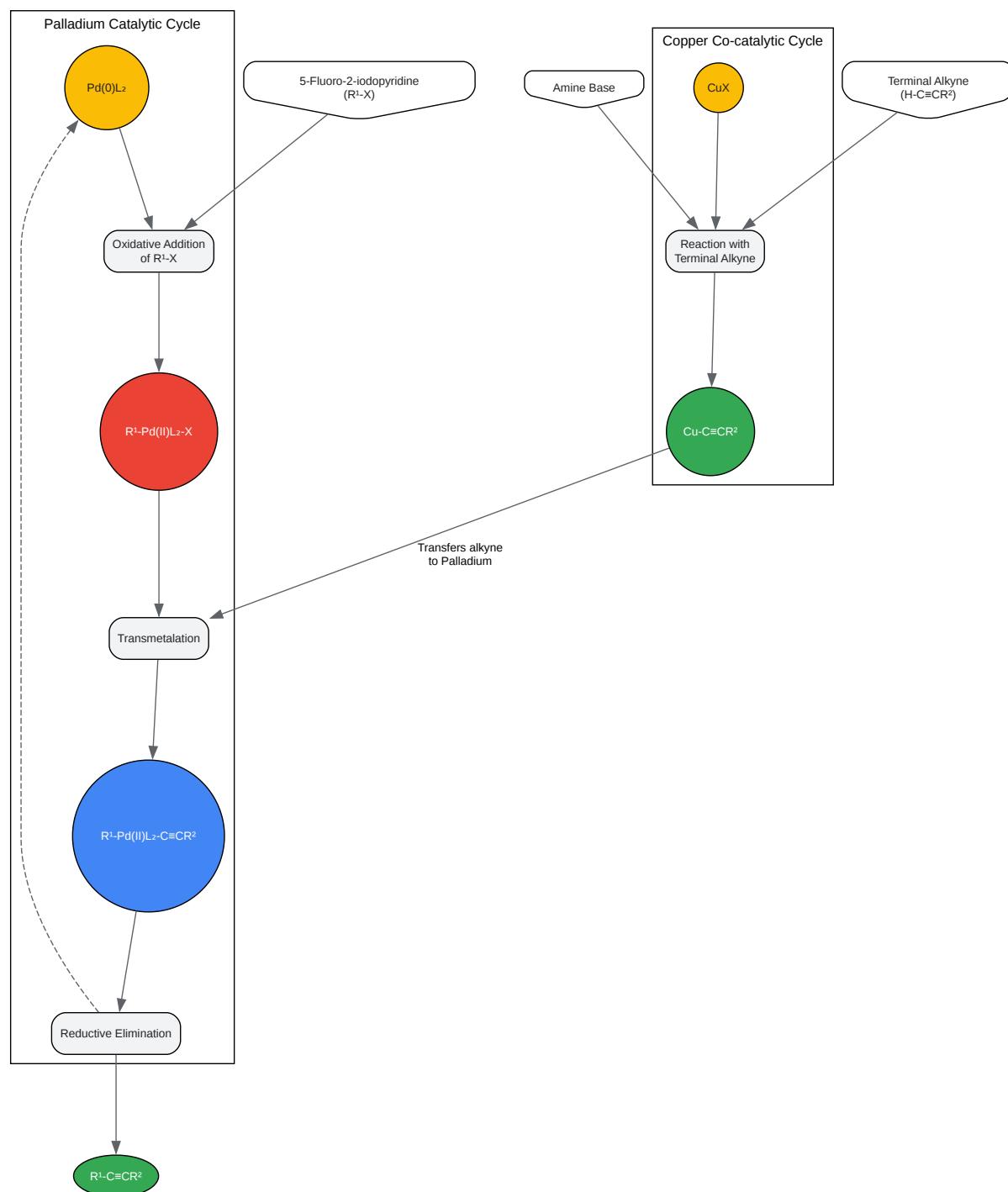
Procedure:

- To a Schlenk tube or microwave vial, add **5-Fluoro-2-iodopyridine**, the boronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
- After completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-fluoropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials. **5-Fluoro-2-iodopyridine** readily participates in Sonogashira couplings.

Key Steps in Sonogashira Coupling

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Caption: A simplified representation of the interconnected catalytic cycles in a traditional Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.

Materials:

- **5-Fluoro-2-iodopyridine**
- Terminal alkyne (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$, 1-5 mol%)
- Copper(I) iodide (CuI , 2-10 mol%)
- Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as solvent)
- Co-solvent (e.g., THF, DMF, if necessary)
- Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N_2 or Ar).

Procedure:

- To a Schlenk tube or round-bottom flask, add **5-Fluoro-2-iodopyridine**, the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the vessel with an inert atmosphere three times.
- Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.
- Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, remove the solvent under reduced pressure.

- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-2-(alkynyl)pyridine.

Safety and Handling

5-Fluoro-2-iodopyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on available safety data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.^[1] Always consult the material safety data sheet (MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-Fluoro-2-iodopyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its dual functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom for facile cross-coupling reactions, provides a powerful platform for the rapid generation of diverse chemical libraries. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical entities.

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